2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid, also known by its CAS number 2172070-18-5, is a synthetic compound characterized by a cyclopropyl group attached to an amino acid structure. The compound features a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. Its molecular formula is C25H21NO4, and it has a molecular weight of approximately 399.44 g/mol. The compound exhibits moderate solubility and is classified as having high gastrointestinal absorption potential, making it relevant for pharmaceutical applications .
The chemical reactivity of 2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid primarily involves:
While specific biological activity data for this compound may be limited, compounds with similar structures often exhibit significant biological activities, including:
Synthesis of 2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid typically involves several steps:
This compound finds applications in various fields:
Interaction studies involving this compound typically focus on its binding affinity and selectivity towards various biological targets. Preliminary studies suggest that compounds with similar structures may interact with:
Further research is necessary to elucidate the specific interactions and mechanisms of action for this compound.
Several compounds share structural similarities with 2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid | 136030-33-6 | 0.95 | Contains a phenyl group instead of cyclopropyl |
| (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid | 1217482-47-7 | 0.93 | Features a longer carbon chain |
| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclohexylpropanoic acid | 148983-03-3 | 0.93 | Contains a cyclohexyl group |
These compounds illustrate variations in side chains and functional groups that influence their chemical properties and biological activities, highlighting the uniqueness of 2-cyclopropyl-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid within this class of compounds .
Solid-phase peptide synthesis (SPPS) remains the cornerstone for constructing complex amino acid derivatives, including N-methylated cyclopropylglycine. The Fmoc/t-butyl strategy is widely employed due to its orthogonality and compatibility with acid-labile resins such as 2-chlorotrityl chloride (2-CTC). For N-methylated analogs, the Biron–Kessler alkylation protocol has been adapted to introduce methyl groups at the α-amino position while preserving the cyclopropane ring’s integrity.
The 2-CTC resin is preferred for its high loading capacity (1.0–1.5 mmol/g) and mild cleavage conditions (1% trifluoroacetic acid in dichloromethane), which prevent cyclopropane ring opening. Coupling Fmoc-cyclopropylglycine to the resin typically employs hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) in N-methylpyrrolidone (NMP), achieving >95% coupling efficiency.
The Biron–Kessler method involves:
Table 1: Comparison of Methylation Reagents for N-Methylation
| Reagent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dimethyl sulfate | 2 | 92 | 98 |
| Methyl iodide | 4 | 88 | 97 |
Dimethyl sulfate demonstrates superior efficiency due to its higher electrophilicity, enabling faster alkylation under mild conditions.